Introduction: The Imperative of Understanding N-Nitrosamine Impurities
Introduction: The Imperative of Understanding N-Nitrosamine Impurities
An In-Depth Technical Guide to the Formation Mechanism of N-Nitroso-N-methyl-DL-phenylalanine
The landscape of pharmaceutical safety has been significantly reshaped by the detection of N-nitrosamine impurities in various drug products. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or during the shelf-life of the finished drug product.[1] Their presence has led to widespread regulatory scrutiny and product recalls, making a profound understanding of their formation mechanisms essential for researchers, scientists, and drug development professionals.[2][3]
This guide provides a detailed examination of the formation mechanism of a specific N-nitrosamine: N-Nitroso-N-methyl-DL-phenylalanine. This compound is the N-nitroso derivative of N-methyl-DL-phenylalanine, a secondary amino acid. By dissecting its formation, we can illuminate the broader principles governing nitrosamine contamination and establish a framework for risk assessment and mitigation.
Chapter 1: The Reactants - A Tale of Two Precursors
The formation of any N-nitrosamine is contingent on the convergence of two key precursors: a nitrosatable amine and a nitrosating agent.[4]
The Amine Precursor: N-methyl-DL-phenylalanine
N-methyl-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. The critical feature making it susceptible to nitrosation is its secondary amine moiety. Unlike primary amines, which form unstable diazonium ions upon nitrosation, secondary amines form stable N-nitrosamine structures.[5] The tendency for amino acids to form stable nitrosamines follows the order: secondary > primary.
The structure of N-methyl-DL-phenylalanine possesses two other key features that influence its reactivity:
-
The Carboxyl Group (-COOH): This group is electron-withdrawing, which can slightly decrease the nucleophilicity of the nitrogen atom. Its proximity to the amine group (an α-amino acid) also plays a role in the overall reaction kinetics compared to β- or γ-amino acids.[6][7]
-
The Benzyl Group (-CH₂-Ph): This bulky, hydrophobic side chain introduces steric considerations that can affect the rate at which nitrosating agents can access the nitrogen atom.
| Property | N-methyl-DL-phenylalanine | **Sodium Nitrite (NaNO₂) ** |
| Molar Mass | 179.22 g/mol | 69.00 g/mol |
| Classification | Secondary α-Amino Acid | Inorganic Salt |
| Role | Nucleophile (Nitrosatable Amine) | Precursor to Nitrosating Agent |
| Common Origin | API starting material, intermediate, or related impurity | Impurity in reagents (e.g., sodium azide quench) or excipients |
The Nitrosating Agent: The Role of Nitrite
The most common source for nitrosation in pharmaceutical manufacturing is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[2][5] Nitrite can be an intended reagent or, more insidiously, a trace impurity in various raw materials and excipients.[4]
Under acidic conditions (typically pH < 5), nitrous acid exists in equilibrium with more potent nitrosating agents, primarily dinitrogen trioxide (N₂O₃) .[6]
Reaction 1: Formation of the Nitrosating Agent 2 HNO₂ ⇌ N₂O₃ + H₂O
The concentration of N₂O₃ is proportional to the square of the nitrous acid concentration, which explains why the rate of many nitrosation reactions is second-order with respect to nitrite.[6]
Chapter 2: The Core Mechanism of N-Nitrosation
The formation of N-Nitroso-N-methyl-DL-phenylalanine is a classic electrophilic substitution reaction. The lone pair of electrons on the nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent.
The reaction proceeds as follows:
-
Generation of the Nitrosating Agent: As described in Chapter 1, nitrite ions in an acidic medium form dinitrogen trioxide (N₂O₃).
-
Nucleophilic Attack: The secondary amine nitrogen of N-methyl-DL-phenylalanine attacks one of the nitrogen atoms of N₂O₃.
-
Intermediate Formation: A protonated N-nitrosoammonium intermediate is formed.
-
Deprotonation: The intermediate is rapidly deprotonated by a base (such as water) to yield the stable N-nitrosamine product.
Figure 1: General mechanism for the formation of N-Nitroso-N-methyl-DL-phenylalanine.
Chapter 3: Key Factors Influencing Formation
The risk and rate of N-nitrosamine formation are not static; they are critically dependent on the chemical environment.
-
pH: This is the most critical factor. Nitrosation via N₂O₃ is most rapid under acidic conditions, typically peaking between pH 2.5 and 3.5.[6] While the reaction is slower at neutral or basic pH, it can still occur, sometimes accelerated by other mechanisms or catalysts.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation. This is a key consideration for processes involving heating or for the long-term storage of drug products.
-
Presence of Catalysts: Certain compounds can accelerate nitrosation. Formaldehyde, for instance, can react with a secondary amine to form a highly reactive iminium ion, which is then readily attacked by nitrite.[8] This pathway can be significant even at neutral pH.
-
Presence of Inhibitors (Scavengers): Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can inhibit nitrosamine formation by rapidly reducing the nitrosating agent to nitric oxide (NO), a much less reactive species.[9][10]
Figure 2: Key factors influencing the rate of N-nitrosamine formation.
Chapter 4: Kinetic Profile
The nitrosation of secondary amines typically follows the rate law:
Rate = k [Amine] [Nitrite]²
This second-order dependence on nitrite concentration is strong evidence that N₂O₃ is the active nitrosating species.[6] The reaction between N₂O₃ and secondary amines is extremely fast, with second-order rate constants (k₂) often in the range of 2.3 × 10⁷ to 2.1 × 10⁸ M⁻¹s⁻¹.[8] This means the overall rate is limited by the formation of N₂O₃ from nitrous acid.
For amino acids specifically, reactivity is influenced by the distance between the amine and carboxyl groups, with α-amino acids being more reactive than β- or γ-amino acids.[6] This suggests that for N-methyl-DL-phenylalanine, the nitrosation reaction is expected to be efficient under favorable conditions.
Chapter 5: Analytical Methodologies for Detection and Quantification
Due to the potent toxicity of N-nitrosamines, highly sensitive and selective analytical methods are required to detect them at trace levels (ppb or ppm) in complex pharmaceutical matrices.
| Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity; suitable for non-volatile nitrosamines.[11] | Matrix effects can cause ion suppression or enhancement. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Excellent for volatile nitrosamines. | Not suitable for non-volatile or thermally labile compounds.[12] |
| LC-HRMS | LC coupled with high-resolution mass spectrometry. | Provides high mass accuracy, aiding in structural elucidation and differentiating from interferences. | Higher instrument cost. |
Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a robust, self-validating system for the quantification of N-Nitroso-N-methyl-DL-phenylalanine in an API.
1. Objective: To accurately quantify N-Nitroso-N-methyl-DL-phenylalanine in a drug substance with a Limit of Quantification (LOQ) appropriate for regulatory limits.
2. Materials:
-
N-Nitroso-N-methyl-DL-phenylalanine reference standard
-
Isotopically labeled internal standard (e.g., N-Nitroso-N-methyl-DL-phenylalanine-d₃)
-
Drug substance to be tested
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
15 mL centrifuge tubes
-
0.22 µm PVDF syringe filters
3. Sample Preparation: [11][12]
-
Weigh 250 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 250 µL of a pre-prepared internal standard solution (e.g., 400 ng/mL in methanol).
-
Add 250 µL of methanol. For calibration standards, add 250 µL of the appropriate N-Nitroso-N-methyl-DL-phenylalanine working standard solution.
-
Sonicate for 5 minutes to facilitate extraction.
-
Add 4.5 mL of water and sonicate for another 5 minutes.
-
Centrifuge the sample at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or equivalent
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity and quantification.
5. Validation & System Suitability:
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a calibration curve over the relevant concentration range (e.g., 2.5 to 50 ng/mL) and ensure the correlation coefficient (r²) is >0.99.[12]
-
Accuracy & Precision: Analyze spiked samples at multiple concentrations to ensure recovery is within 80-120% and relative standard deviation (RSD) is <15%.
-
LOQ: The lowest concentration on the calibration curve must meet the criteria for accuracy and precision.
Figure 3: Experimental workflow for the quantification of N-nitrosamine impurities.
Chapter 6: Strategies for Mitigation and Control
A thorough understanding of the formation mechanism enables the design of effective control strategies, as recommended by regulatory agencies like the FDA.[2][10]
-
Precursor Control: The most effective strategy is to prevent the precursors from co-existing.
-
Control of Amine Impurities: Scrutinize the API synthesis process for any steps that could generate N-methyl-DL-phenylalanine as an impurity or unreacted starting material.
-
Control of Nitrite Impurities: Qualify excipient suppliers to ensure low levels of nitrite impurities.[9][10] Avoid using reagents known to contain nitrite, especially in steps where the secondary amine is present.
-
-
Process Parameter Optimization:
-
pH Control: Where possible, maintain the reaction or formulation pH outside the optimal range for nitrosation (i.e., avoid pH 2.5-3.5). Adjusting the formulation with a pH modifier like sodium carbonate can be effective.[9]
-
Temperature Control: Minimize exposure to high temperatures during manufacturing and storage.
-
-
Use of Inhibitors (Scavengers):
-
In cases where precursors cannot be fully eliminated, the addition of a nitrosation inhibitor to the drug product formulation can be a highly effective mitigation strategy. Ascorbic acid and propyl gallate are common examples that react with nitrosating agents faster than the secondary amine does.[9]
-
Conclusion
The formation of N-Nitroso-N-methyl-DL-phenylalanine is governed by well-understood principles of organic chemistry. It requires the presence of its secondary amine precursor and a nitrosating agent, with the reaction being heavily influenced by pH, temperature, and the presence of catalysts or inhibitors. For drug development professionals, a proactive approach grounded in this mechanistic understanding is paramount. By carefully controlling precursors, optimizing process parameters, and employing robust analytical testing, the risk of N-nitrosamine contamination can be effectively managed, ensuring the safety and quality of pharmaceutical products.
References
-
Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]
-
n-nitrosomethylaniline. Organic Syntheses Procedure. [Link]
-
Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
Formation of nitrosamines in pharmaceuticals. Common factors... ResearchGate. [Link]
-
6 Steps to reduce nitrosamines impurities in Pharma industry. Veeprho. [Link]
-
Reactivity of Amino Acids in Nitrosation Reactions and Its Relation to the Alkylating Potential of Their Products. ResearchGate. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central (NIH). [Link]
-
Kinetics of N-Nitrosation in Oxygenated Nitric Oxide Solutions at Physiological pH: Role of Nitrous Anhydride and Effects of Phosphate and Chloride. Journal of the American Chemical Society. [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University ORCA. [Link]
-
Strategies to Reduce Nitrosamine Contamination of Drug Products. SE Tylose. [Link]
-
Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]
-
Mechanisms and kinetics of tryptophan N-nitrosation in a gastro-intestinal model. PubMed. [Link]
-
Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]
-
Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products. The Center for Research on Complex Generics (CRCG). [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]
-
Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FirstWord Pharma. [Link]
-
carboxylic acids and amino acids. YouTube. [Link]
- Method of n-nitrosodiphenylamine synthesis.
Sources
- 1. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies to Reduce Nitrosamine Contamination of Drug Products [setylose.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
